

Systematic IUPAC Nomenclature & Structural Deconstruction

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)-2-methoxybenzamide

Cat. No.: B336661

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The name **N-(3-bromophenyl)-2-methoxybenzamide** is the Preferred IUPAC Name (PIN) derived systematically using the IUPAC Blue Book guidelines for organic chemistry. The nomenclature acts as a precise set of instructions for assembling the molecule:

- **The Principal Functional Group (The Parent):** The highest-priority functional group in this molecule is the amide ($-\text{CONH}_2$). When an amide is attached directly to a benzene ring, the parent structure is designated as benzamide.
- **Ring Substitution (The Acyl Moiety):** The parent benzene ring of the benzamide contains a methoxy ether group ($-\text{OCH}_3$). According to IUPAC numbering rules, the carbon attached to the carbonyl group is C1. Numbering proceeds toward the substituent to assign the lowest possible locant, placing the methoxy group at C2. This establishes the core as 2-methoxybenzamide.
- **N-Substitution (The Amine Moiety):** The nitrogen atom of the amide bond is substituted with a phenyl ring. This phenyl ring bears a bromine atom. Numbering from the point of attachment to the nitrogen (C1'), the bromine is located at the meta position (C3'). This substituent is the 3-bromophenyl group.

- Assembly: To differentiate substitution on the nitrogen atom from substitution on the parent benzene ring, the locant N- is strictly required. Combining these elements yields the final PIN: **N-(3-bromophenyl)-2-methoxybenzamide**.

Physicochemical Properties & SAR Implications

In drug development, the structural features dictated by the IUPAC name directly govern the molecule's pharmacokinetic and pharmacodynamic profile. The combination of a 3-bromo and a 2-methoxy substitution on a benzamide core creates a highly specific Structure-Activity Relationship (SAR).

- The 3-Bromo Effect: Halogens, particularly bromine, are highly lipophilic and polarizable. The 3-bromo substitution enhances membrane permeability and allows the molecule to engage in "halogen bonding"—a highly directional interaction with Lewis bases (like backbone carbonyls) deep within hydrophobic protein pockets.
- The 2-Methoxy Effect: The methoxy group at the ortho position creates significant steric hindrance against the carbonyl oxygen. This steric clash forces the amide bond out of coplanarity with the benzoyl ring, locking the molecule into a rigid, bioactive conformation that increases target selectivity and reduces entropic penalty upon binding.

Table 1: Quantitative Physicochemical Profile

Property	Value	Pharmacological Implication
Molecular Weight	306.15 g/mol	Ideal for oral bioavailability (Compliant with Lipinski's Rule of 5).
LogP (Estimated)	~3.8	High lipophilicity; supports excellent blood-brain barrier (BBB) penetration.
Topological Polar Surface Area	38.3 Å ²	Low tPSA (< 90 Å ²) ensures high passive membrane permeability.
Hydrogen Bond Donors	1 (Amide N-H)	Acts as a critical anchor point for target protein interaction.
Hydrogen Bond Acceptors	3 (O, O, N)	Facilitates interaction with hydrogen bond donors in receptor binding sites.

| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for induced-fit binding. |

Experimental Methodology: Synthesis Protocol

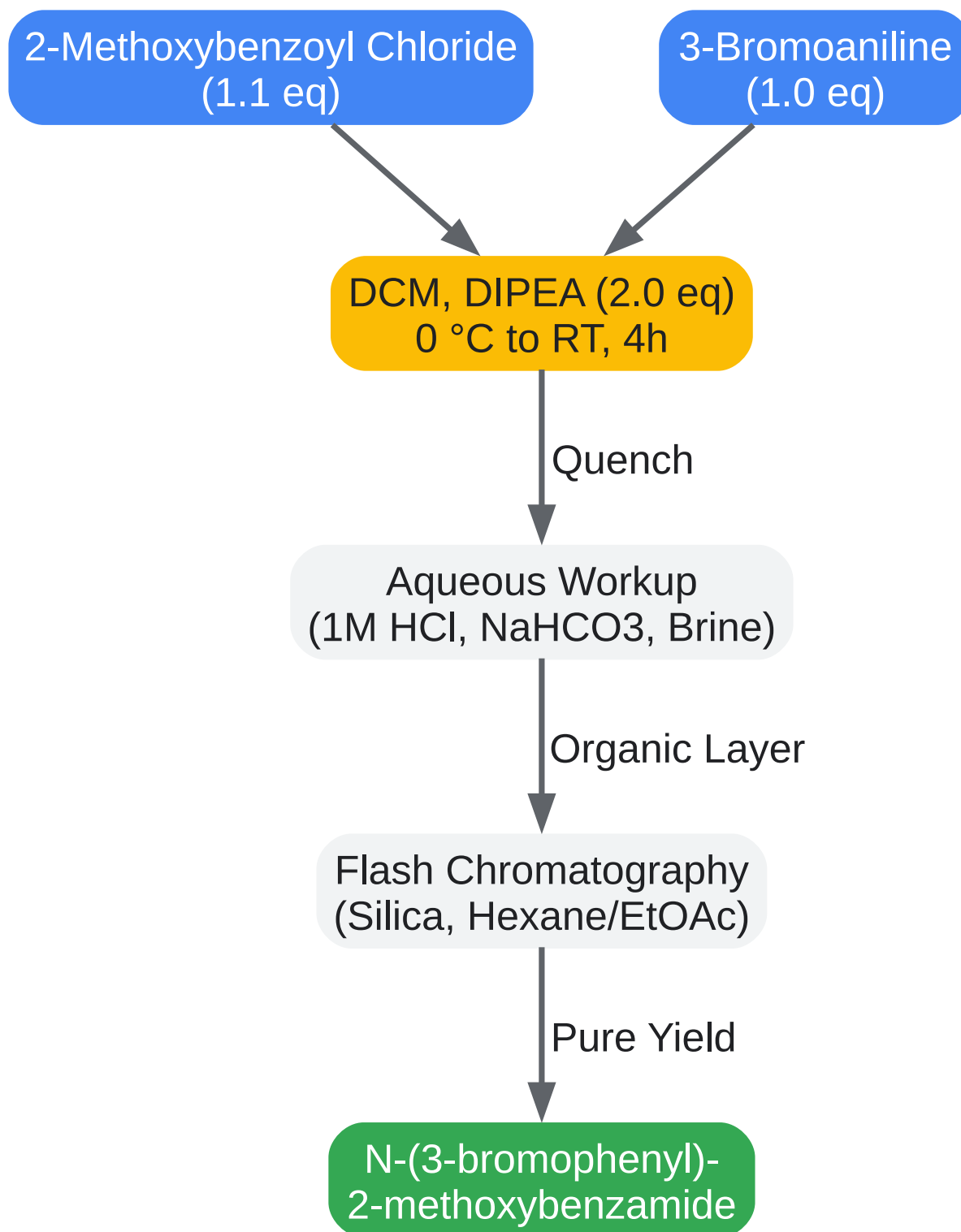
The synthesis of **N-(3-bromophenyl)-2-methoxybenzamide** is typically achieved via a Schotten-Baumann-type amidation. The following protocol is designed as a self-validating system, ensuring that each step has a verifiable endpoint to guarantee high yield and purity.

Reagents Required:

- 3-Bromoaniline (1.0 eq, nucleophile)
- 2-Methoxybenzoyl chloride (1.1 eq, electrophile)
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq, acid scavenger)
- Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow & Causality:

- Preparation & Protection: Dissolve 3-bromoaniline in anhydrous DCM under an inert atmosphere (N₂). Add DIPEA.
 - Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the highly reactive acid chloride. DIPEA is a sterically hindered, non-nucleophilic base. It is added to scavenge the HCl byproduct generated during the reaction. Without DIPEA, the HCl would protonate the 3-bromoaniline, forming an unreactive ammonium salt and artificially capping the reaction yield at 50%.
- Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-methoxybenzoyl chloride dropwise over 15 minutes.
 - Causality: Amidation with an acid chloride is highly exothermic. Cooling the system to 0 °C controls the reaction kinetics, preventing localized thermal spikes that could lead to the cleavage of the methoxy ether or the degradation of the acid chloride.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.
 - Self-Validation: The reaction is deemed complete when the lower-R_f spot corresponding to 3-bromoaniline completely disappears from the TLC plate.
- Systematic Workup: Quench the reaction with distilled water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
 - Causality & Validation: The 1M HCl wash selectively protonates any trace unreacted 3-bromoaniline, pulling it into the aqueous layer. The NaHCO₃ wash neutralizes residual acid and converts any unreacted 2-methoxybenzoic acid (formed via trace hydrolysis) into a water-soluble sodium salt. Verifying the pH of the final aqueous wash (pH ~7) validates that all acidic impurities have been removed.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid via flash column chromatography or recrystallization from hot ethanol to yield pure **N-(3-bromophenyl)-2-methoxybenzamide**.



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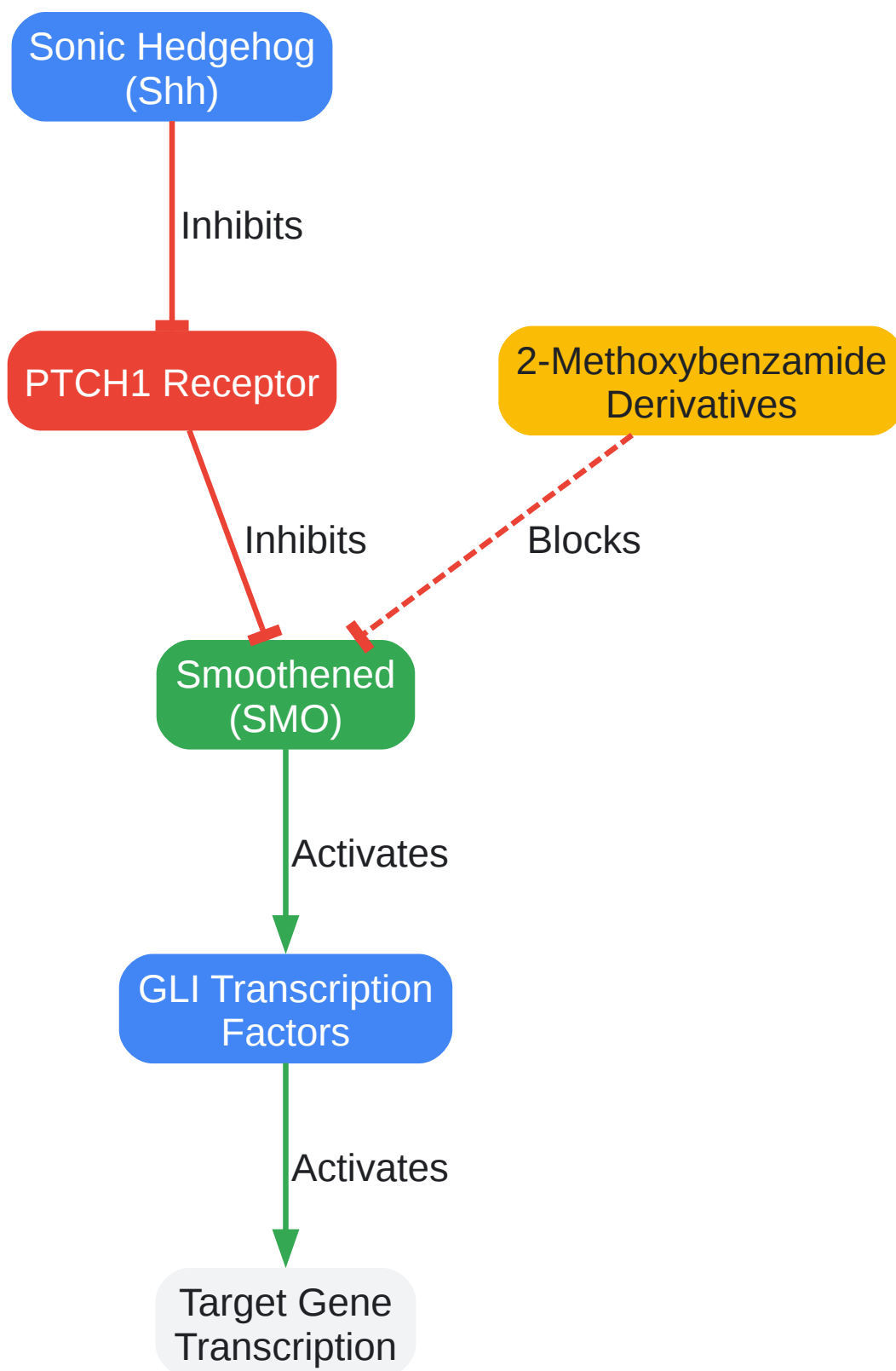
Step-by-step synthetic workflow for **N-(3-bromophenyl)-2-methoxybenzamide** via amidation.

Pharmacological Relevance: The 2-Methoxybenzamide Pharmacophore

Beyond its chemical identity, the 2-methoxybenzamide scaffold is a cornerstone in the development of targeted therapeutics. Researchers leverage this exact structural motif to modulate complex biological pathways [1].

Hedgehog Signaling Pathway Inhibition The Hedgehog (Hh) signaling pathway is a critical regulator of cellular growth and differentiation. Dysregulation of this pathway is a primary driver in cancers such as basal cell carcinoma (BCC) and medulloblastoma. 2-Methoxybenzamide derivatives have been identified as potent inhibitors of this pathway [1].

Mechanistically, these compounds bind to the Smoothed (SMO) receptor, a G-protein-coupled receptor-like protein. By occupying the binding pocket of SMO, the 2-methoxybenzamide scaffold prevents the receptor from translocating to the primary cilium. This blockade halts the downstream activation of GLI transcription factors, thereby arresting tumor proliferation [1]. The steric bulk of the 2-methoxy group and the lipophilic anchor of the halogenated phenyl ring are critical for achieving nanomolar binding affinity to SMO.



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Hedgehog signaling pathway illustrating the inhibitory action of 2-methoxybenzamide derivatives on SMO.

Broader Therapeutic Applications Furthermore, structural analogs of this compound have demonstrated significant efficacy as selective inhibitors of the KV1.3 potassium channel, a highly sought-after target for autoimmune diseases [2]. The rigid amide linker provided by the benzamide core allows the molecule to act as a precise "plug" within the ion channel pore. Additionally, meta-substituted halogenated benzamides have shown promising antitubercular activity, disrupting the cell wall synthesis of Mycobacterium tuberculosis [3].

References

- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, Royal Society of Chemistry (2021). Available at: [\[Link\]](#)
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